molecular formula C11H14BrNO2S B6611272 (5-bromo-2-methoxyphenyl)(cyclopropylmethyl)imino-lambda6-sulfanone CAS No. 2763754-55-6

(5-bromo-2-methoxyphenyl)(cyclopropylmethyl)imino-lambda6-sulfanone

Cat. No.: B6611272
CAS No.: 2763754-55-6
M. Wt: 304.21 g/mol
InChI Key: ZIUBDAFLFPTOHY-UHFFFAOYSA-N
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Description

(5-bromo-2-methoxyphenyl)(cyclopropylmethyl)imino-lambda6-sulfanone (CAS 2763754-55-6) is a high-purity sulfanone-based research chemical supplied for investigative purposes. This compound is of significant interest in medicinal chemistry, particularly in the development of novel antitumor agents. Structurally related sulfonamide derivatives have demonstrated potent sub-micromolar cytotoxicity against a range of human tumor cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and MCF7 (breast cancer) . The primary research value of this chemotype lies in its mechanism of action as an inhibitor of tubulin polymerization, which disrupts microtubule dynamics and arrests the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death . The molecular structure, featuring a 5-bromo-2-methoxyphenyl moiety linked to a cyclopropylmethylimino-sulfanone group, is engineered for targeted biological activity. Research on analogous compounds suggests potential for binding at the colchicine site of tubulin, a well-established target for antimitotic agents, and may exhibit reduced susceptibility to multi-drug resistance (MDR) pumps . With a molecular formula of C 11 H 14 BrNO 2 S and a molecular weight of 304.20 g/mol , this reagent is intended for use in biochemistry, cell biology, and drug discovery research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-(cyclopropylmethyl)-imino-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-15-10-5-4-9(12)6-11(10)16(13,14)7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUBDAFLFPTOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=N)(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-bromo-2-methoxyphenyl)(cyclopropylmethyl)imino-lambda6-sulfanone is a synthetic organic compound notable for its unique structural features and potential biological activities. The compound contains a bromo-substituted phenyl ring, a cyclopropylmethyl group, and an imino-lambda6-sulfanone moiety, which contribute to its chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that compounds with sulfanone functionalities often exhibit antimicrobial properties. For instance, sulfonamide derivatives are well-documented for their antibacterial activity. The presence of the cyclopropylmethyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.

Anticancer Activity

Studies on related compounds suggest that derivatives incorporating similar structural elements can exhibit significant anticancer activity. For example, bis(spiropyrazolone)cyclopropanes have shown cytotoxic effects against various human cancer cell lines, including RKO and MCF-7 cells, with IC50 values indicating potent inhibition of cell growth . The potential for this compound to exhibit similar effects warrants further investigation.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of key enzymes : Compounds with sulfonamide structures often inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Interaction with cellular targets : The imino group may facilitate interactions with nucleophilic sites in proteins or nucleic acids, leading to altered cellular functions.

Case Studies and Experimental Findings

  • Cytotoxicity Assays : In vitro studies could assess the cytotoxic effects of this compound on various cancer cell lines using assays like MTS or MTT to determine cell viability after treatment.
  • Antimicrobial Testing : The compound could be tested against a panel of bacterial strains to evaluate its antimicrobial efficacy. This includes determining minimum inhibitory concentrations (MICs) and conducting time-kill studies.
  • Structure-Activity Relationship (SAR) : Investigating how modifications in the structure affect biological activity can provide insights into optimizing the compound's efficacy.

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityReference
This compoundBromo, methoxy, cyclopropylmethylPotential anticancer and antimicrobialCurrent Study
SulfanilamideSulfonamide groupAntibacterial
Bis(spiropyrazolone)cyclopropanesCyclopropane derivativesCytotoxicity against cancer cells

Comparison with Similar Compounds

Research Findings and Implications

  • Steric and Electronic Profiles : The target compound’s cyclopropylmethyl group likely enhances lipophilicity (logP) compared to dimethyl analogs, as predicted by molecular modeling .
  • Crystallographic Data : Tools like SHELXL () are critical for resolving the stereoelectronic effects of λ⁶-sulfur centers in such compounds .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

  • Strategy :
  • Fragment Replacement : Swap cyclopropyl with spirocyclic groups to modulate steric effects.
  • Halogen Substitution : Replace bromine with fluorine to reduce toxicity while retaining reactivity .

Environmental and Safety Considerations

Q. What ecotoxicological risks are associated with this compound, and how are they assessed?

  • Testing Framework :
  • Acute Toxicity : Daphnia magna or zebrafish embryo assays (LC₅₀/EC₅₀).
  • Bioaccumulation : Measure logKow and BCF (bioconcentration factor) in model organisms .

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